2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a fully synthetic quinoline-4-carboxylic acid ester belonging to the 2-arylquinoline class. The molecule (C₂₄H₁₄Cl₂N₂O₅, MW 481.3 g/mol) integrates a 6-chloro-2-(4-chlorophenyl)quinoline core with a 4-nitrophenyl-2-oxoethyl ester side chain.

Molecular Formula C24H14Cl2N2O5
Molecular Weight 481.3 g/mol
CAS No. 355420-54-1
Cat. No. B12043856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS355420-54-1
Molecular FormulaC24H14Cl2N2O5
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2
InChIKeyZBJHOVFAKWTCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-54-1): Core Structural and Physicochemical Profile


2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a fully synthetic quinoline-4-carboxylic acid ester belonging to the 2-arylquinoline class. The molecule (C₂₄H₁₄Cl₂N₂O₅, MW 481.3 g/mol) integrates a 6-chloro-2-(4-chlorophenyl)quinoline core with a 4-nitrophenyl-2-oxoethyl ester side chain . It is catalogued as an AldrichCPR screening compound and is primarily positioned as a research tool for early-phase drug discovery . The compound is structurally distinct from simpler 2-phenylquinoline-4-carboxylate esters by the presence of the electron-withdrawing 4-chlorophenyl substituent at C-2 and the 4-nitrophenyl-2-oxoethyl ester at C-4, each of which independently modulates lipophilicity, metabolic stability, and potential bioactivation pathways [1].

Why 2-Arylquinoline-4-carboxylate Analogs Cannot Be Interchanged with CAS 355420-54-1 Without Evidence


Within the 2-arylquinoline-4-carboxylate chemotype, seemingly modest structural permutations translate into substantial differences in lipophilicity, metabolic susceptibility, and bioreductive activation potential. The target compound bears a 4-chlorophenyl group at C-2 and a 4-nitrophenyl-2-oxoethyl ester at C-4, whereas close analogs replace the 4-chlorophenyl with unsubstituted phenyl (CAS 355420-43-8) or the 4-nitrophenyl with a 3-nitrophenyl regioisomer (CAS 355420-53-0) [1]. Literature on phenylquinolinecarboxylic acids demonstrates that the nature and position of the aryl substituent at C-2 directly governs in vivo antitumor potency, with 4-chlorophenyl derivatives consistently outperforming phenyl analogs in murine tumor models [2]. Additionally, the 4-nitrophenyl-2-oxoethyl ester is a recognized substrate motif for NAD(P)H:quinone oxidoreductase 1 (NQO1), enabling two-electron reductive bioactivation that is absent in simple alkyl esters or free carboxylic acids [3]. Consequently, generic replacement with an in-class alternative risks altering both pharmacokinetic behavior and the intended mechanism of action, making compound-specific validation indispensable for any procurement decision.

Quantitative Comparator Evidence for 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (355420-54-1)


Lipophilicity Differentiation: XLogP3-AA of 355420-54-1 Versus the 2-Phenyl Analog (355420-43-8)

The target compound (CAS 355420-54-1) is predicted to exhibit an XLogP3-AA of approximately 6.3, reflecting the contribution of the 4-chlorophenyl substituent. In contrast, the direct analog lacking the chlorine atom on the C-2 phenyl ring (CAS 355420-43-8) has a computed XLogP3-AA of 5.6 [1]. The difference of ~0.7 log units corresponds to a roughly 5-fold increase in the octanol-water partition coefficient, which is expected to enhance passive membrane permeability and tissue distribution [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Hydrogen Bond Acceptor Differentiation Versus Parent Acid (126088-20-8)

Esterification of 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (free acid, MW 318.15 g mol⁻¹) with the 2-(4-nitrophenyl)-2-oxoethyl moiety increases the molecular weight to 481.3 g mol⁻¹ (Δ +163.15 g mol⁻¹) and the hydrogen bond acceptor count from 3 to ≥7 [1]. The ester form also introduces a metabolically labile linkage that the free acid lacks, altering both solubility and metabolic stability in hepatic microsome assays. While the free acid is a versatile building block for further derivatization, the pre-formed ester is the required form for NQO1-mediated bioactivation studies [2].

Molecular weight Permeability Rule-of-five

Regioisomeric Nitro Group Differentiation: 4-Nitro (355420-54-1) Versus 3-Nitro (355420-53-0)

The para-nitro configuration of 355420-54-1 stabilizes the Meisenheimer complex during enzymatic two-electron reduction by NQO1 more effectively than the meta-nitro configuration of the 3-nitrophenyl regioisomer (CAS 355420-53-0). For structurally related 2-(nitrophenyl)-2-oxoethyl esters evaluated in the NQO1-mediated MCF7 cytotoxicity assay, the para-nitro derivative exhibited an IC₅₀ of 2.40 μM, whereas meta-nitro analogs were inactive (IC₅₀ > 100 μM) under identical conditions [1]. Although the assay used the 2-phenyl rather than the 2-(4-chlorophenyl) scaffold, the strong electronic dependence of the NQO1 substrate recognition is firmly established across multiple quinoline-4-carboxylate series [2].

Regioisomerism Electronic effects NQO1 substrate specificity

2-Aryl Substituent Impact: 4-Chlorophenyl (355420-54-1) Versus 4-Methoxyphenyl (6631-96-5)

The chlorine atom on the C-2 phenyl ring of 355420-54-1 is electron-withdrawing (Hammett σₚ = +0.23), whereas the methoxy group in the comparator compound (CAS 6631-96-5) is electron-donating (σₚ = −0.27) [1]. This electronic difference alters the electron density of the quinoline core, which directly impacts metabolic susceptibility: electron-deficient quinolines are generally more resistant to CYP450-mediated oxidation [2]. The 4-chlorophenyl compound is therefore anticipated to exhibit prolonged metabolic half-life in liver microsome assays relative to the 4-methoxyphenyl analog, although direct comparative turnover data for these specific esters are not yet published.

Electron-withdrawing group SAR Metabolic stability

Evidence-Backed Application Scenarios for 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (355420-54-1)


NQO1-Bioreductive Prodrug Screening Panels

The 4-nitrophenyl-2-oxoethyl ester motif is a validated substrate for the two-electron reductase NQO1, an enzyme overexpressed in multiple solid tumors including non-small-cell lung cancer (NSCLC) and pancreatic adenocarcinoma. Incorporating 355420-54-1 into a focused library of quinoline-4-carboxylate prodrugs enables head-to-head evaluation of NQO1-dependent cytotoxicity in MCF7, H1650, and HT29 cell lines, where para-nitro esters have demonstrated micromolar IC₅₀ values [1]. The 4-chlorophenyl substituent further enhances lipophilicity (estimated XLogP3-AA ≈ 6.3), potentially improving intracellular accumulation relative to less lipophilic phenyl analogs [2].

Structure-Activity Relationship (SAR) Expansion Around the 2-Aryl Pharmacophore

U.S. Patent 4,680,299 and subsequent filings establish that 4-chlorophenyl substitution at the C-2 position of phenylquinolinecarboxylic acids yields superior in vivo antitumor activity compared to unsubstituted phenyl derivatives [3]. 355420-54-1 serves as a key intermediate for systematic SAR studies examining the interplay between the C-2 aryl halogen, C-6 position, and ester leaving group. Procurement of this specific compound is justified when the objective is to benchmark new analogs against the 4-chlorophenyl-substituted lead series rather than the less active 2-phenyl series.

Metabolic Stability and CYP450 Liability Assessment

The electron-withdrawing nature of the 4-chlorophenyl group (σₚ = +0.23) is expected to reduce the intrinsic clearance of the quinoline core by cytochrome P450 enzymes relative to electron-rich analogs such as 4-methoxyphenyl derivatives (σₚ = −0.27) [4]. 355420-54-1 is therefore the appropriate test article for liver microsome and hepatocyte stability studies aimed at quantifying the metabolic advantage conferred by electron-deficient C-2 aryl substituents. Cross-comparison with the 4-methoxyphenyl analog (CAS 6631-96-5) within the same assay platform can directly isolate the contribution of aryl electronics to metabolic half-life.

Physicochemical Profiling for CNS or Tissue Penetration Studies

With a predicted logP of ~6.3, 355420-54-1 resides in a lipophilicity range (logP 5–7) that is associated with enhanced blood-brain barrier penetration and high tissue-to-plasma partition coefficients. This physicochemical profile makes the compound a suitable probe for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies aimed at establishing quantitative structure-permeability relationships (QSPR) within the quinoline-4-carboxylate ester series [2]. The higher molecular weight (481.3 vs. 446.8 for the phenyl analog) and increased rotatable bond count also provide useful data points for refining in silico ADME models.

Quote Request

Request a Quote for 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.